

Technical Guide: Certificate of Analysis for 3-Keto Cholesterol-d7

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Compound of Interest

Compound Name: 3-Keto Cholesterol-d7

Cat. No.: B1151660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and protocols associated with the certified reference material, **3-Keto Cholesterol-d7**. This deuterated standard is essential for accurate quantification of 3-Keto Cholesterol in various biological matrices using isotope dilution mass spectrometry.

Certificate of Analysis

This section details the quality and purity specifications for a representative lot of **3-Keto Cholesterol-d7**.

Physical and Chemical Properties

Property	Specification
Chemical Name	Cholest-5-en-3-one-25,26,26,26,27,27,27-d7
Molecular Formula	C ₂₇ H ₃₇ D ₇ O
Molecular Weight	391.68 g/mol
CAS Number	Not available
Appearance	White to off-white solid
Solubility	Soluble in Chloroform, Methanol, Acetonitrile
Storage Conditions	-20°C, protect from light

Analytical Data

The following table summarizes the analytical results for this lot.

Analysis	Specification	Result
Purity (HPLC)	≥ 98% (AUC at 210 nm)	99.5%
Identity (¹ H-NMR)	Conforms to structure	Conforms
Identity (Mass Spec.)	Conforms to structure	Conforms
Isotopic Purity	≥ 98% Deuterated forms (d ₁ -d ₇)	99.7%
Residual Solvents	Meets USP <467> requirements	Conforms

Isotopic Distribution

Isotopic Species	Percentage
d ₀	0.0%
d ₁	0.0%
d ₂	0.0%
d ₃	0.1%
d ₄	0.2%
d ₅	0.5%
d ₆	1.5%
d ₇	97.7%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the material.

- Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase:
 - A: Water
 - B: Acetonitrile/Methanol (50:50, v/v)
- Gradient:
 - 0-2 min: 80% B

- 2-15 min: 80% to 100% B
- 15-20 min: Hold at 100% B
- 20.1-25 min: Re-equilibrate at 80% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the material in the mobile phase B to a final concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

This protocol confirms the identity and isotopic distribution of the compound.

- Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Infusion Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Analysis Mode: Full scan from m/z 100-500 to confirm the parent ion.
- Expected [M+H]⁺: m/z 392.7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

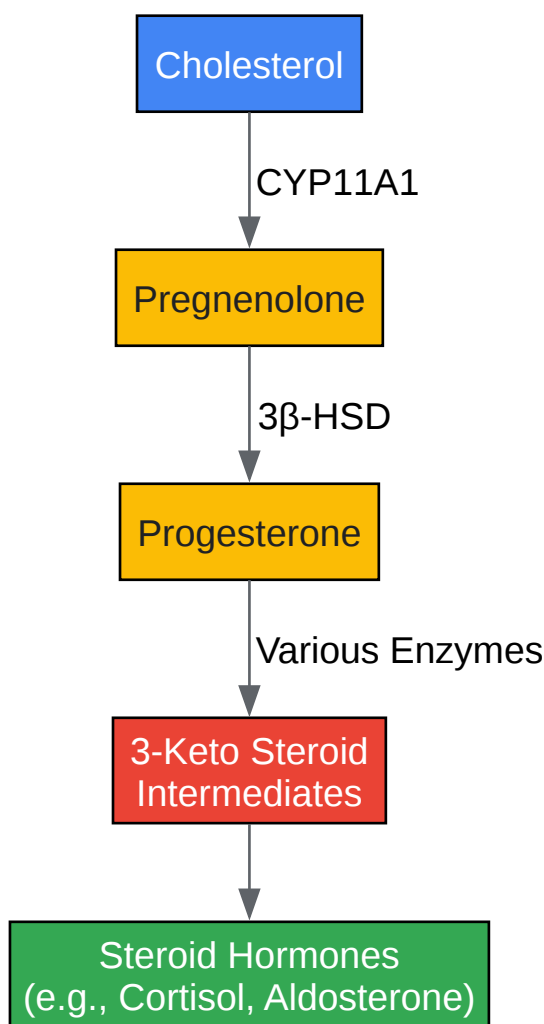
This confirms the chemical structure of the compound.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) with 0.03% (v/v) Tetramethylsilane (TMS).
- ^1H -NMR: The spectrum should be consistent with the structure of 3-Keto Cholesterol, showing a significant reduction in the signals corresponding to the deuterated positions on the side chain.
- ^2H -NMR: Deuterium NMR can be used to confirm the positions of deuteration.[\[1\]](#)

Diagrams and Workflows

Cholesterol Metabolism to Steroid Precursor

The following diagram illustrates a simplified metabolic pathway from cholesterol. 3-Keto steroids are key intermediates in the biosynthesis of various steroid hormones.

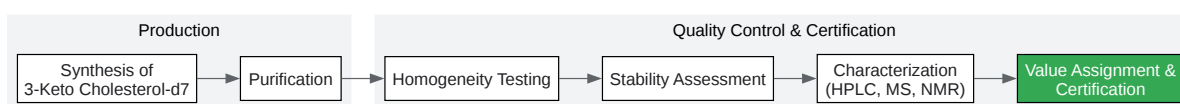


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Caption: Simplified pathway of cholesterol conversion to steroid hormones.

Quality Control Workflow for Certified Reference Material

This diagram outlines the process for producing and certifying a reference material.[2][3]

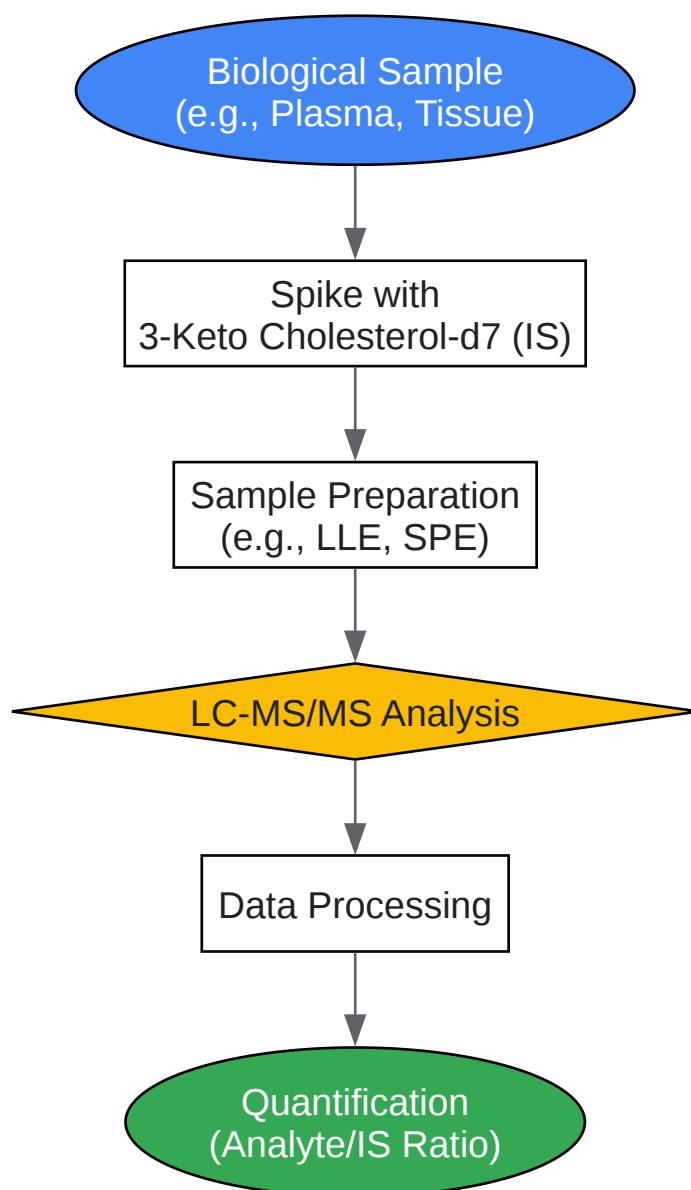


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Caption: Workflow for Certified Reference Material (CRM) production and certification.

Analytical Workflow using Deuterated Internal Standard

This workflow demonstrates the use of **3-Keto Cholesterol-d7** as an internal standard in a typical quantitative bioanalytical method.[4][5]



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Caption: Typical bioanalytical workflow using a deuterated internal standard.

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